N-(4,6-Dimethyl-2-pyrimidinyl)-N'-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a phenyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenylisocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenylurea.
Reduction: Formation of N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenylamine.
Substitution: Formation of various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylamine
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylthiourea
Uniqueness
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H15N5 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine |
InChI |
InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
VPUNGERWGVXPEK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.